REACTION_CXSMILES
|
[C:1]([C:4]([CH3:39])([CH3:38])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:17]([S:18]([N:21](C(OCC(C)C)=O)[C:22]3[C:27]([O:28][CH3:29])=[N:26][C:25]([CH3:30])=[CH:24][N:23]=3)(=[O:20])=[O:19])=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:8][CH:7]=1)([OH:3])=[O:2].C[O-].[Na+]>CO>[C:1]([C:4]([CH3:39])([CH3:38])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:17]([S:18]([NH:21][C:22]3[C:27]([O:28][CH3:29])=[N:26][C:25]([CH3:30])=[CH:24][N:23]=3)(=[O:19])=[O:20])=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:8][CH:7]=1)([OH:3])=[O:2] |f:1.2|
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Name
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2-[4-(2-carboxy-2-methylpropyl)phenyl]-N-(isobutoxycarbonyl)-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulphonamide
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Quantity
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334 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C(CC1=CC=C(C=C1)C1=NC=CC=C1S(=O)(=O)N(C1=NC=C(N=C1OC)C)C(=O)OCC(C)C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
324 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
|
TEMPERATURE
|
Details
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to reflux for 4 hours
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Duration
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4 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water (20 ml) and ethyl acetate (15 ml)
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Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
|
WASH
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Details
|
washed with water (20 ml)
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×25 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with isohexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C(CC1=CC=C(C=C1)C1=NC=CC=C1S(=O)(=O)NC1=NC=C(N=C1OC)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 mg | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |